molecular formula C20H23N3O4S B1208314 4-[2-[1-(4-Methoxyphenyl)sulfonyl-2-benzimidazolyl]ethyl]morpholine

4-[2-[1-(4-Methoxyphenyl)sulfonyl-2-benzimidazolyl]ethyl]morpholine

Cat. No. B1208314
M. Wt: 401.5 g/mol
InChI Key: NIQAWBHCACMOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[1-(4-methoxyphenyl)sulfonyl-2-benzimidazolyl]ethyl]morpholine is a sulfonamide.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized through various methods. For instance, a related compound was created by reacting 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas, as confirmed by IR, 1H-NMR, 13C-NMR, and mass spectral data (Hayun et al., 2012).
  • Chemical Reactions : Alkylation reactions of similar compounds, including 3-(X-sulfonyl)benzo[a]heptalene-2,4-diols, have been studied. These diols can be lithiated with BuLi and then treated with alkyl iodides to yield 3-alkylated forms (Rayes et al., 2010).

Medicinal Chemistry

  • Pharmacological Screening : Novel Benzimidazole-Morpholine Derivatives have been studied as dual-acting inhibitors, showing potential as multi-action therapeutic agents. Pharmacological screening revealed inhibitory potential on enzymes like COX-1 and COX-2 (Can et al., 2017).
  • Antimicrobial Properties : Studies have explored the antimicrobial properties of compounds like 4-(Phenylsulfonyl) morpholine. It was found to have modulating activity against multi-resistant strains of various microorganisms (Oliveira et al., 2015).

Organic Chemistry Applications

  • Swern Oxidation : A new type of sulfoxide containing the morpholine group was designed and showed effectiveness in Swern oxidation of alcohols under mild conditions (Ye et al., 2016).

Bioorganic Chemistry

  • Synthesis of Antimicrobial Agents : Derivatives containing the morpholine moiety, like 2-Morpholine-4ylethyl-3H -1,2,4-triazole-3-ones, were synthesized and displayed antimicrobial activities (Sahin et al., 2012).

properties

Product Name

4-[2-[1-(4-Methoxyphenyl)sulfonyl-2-benzimidazolyl]ethyl]morpholine

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

4-[2-[1-(4-methoxyphenyl)sulfonylbenzimidazol-2-yl]ethyl]morpholine

InChI

InChI=1S/C20H23N3O4S/c1-26-16-6-8-17(9-7-16)28(24,25)23-19-5-3-2-4-18(19)21-20(23)10-11-22-12-14-27-15-13-22/h2-9H,10-15H2,1H3

InChI Key

NIQAWBHCACMOSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2CCN4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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